2-Amino-4-(dimethylamino)benzaldehyde

Description

4-(Dimethylamino)benzaldehyde (CAS 100-10-7) is a substituted benzaldehyde featuring a dimethylamino group (-N(CH₃)₂) at the para position relative to the aldehyde functional group. Its molecular formula is C₉H₁₁NO, with a molecular weight of 149.19 g/mol. The compound exhibits an electron-donating dimethylamino group, which significantly influences its electronic properties, solubility, and reactivity. It is widely used in organic synthesis, particularly in the preparation of Schiff bases, heterocyclic compounds, and azo dyes .

Key physical properties include a topological polar surface area of 20.3 Ų, moderate lipophilicity (XLogP3: 1.8), and a hydrogen bond acceptor count of 2. These attributes make it a versatile intermediate in pharmaceuticals and materials science .

Properties

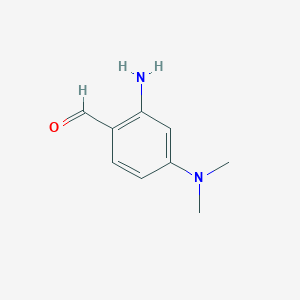

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

2-amino-4-(dimethylamino)benzaldehyde |

InChI |

InChI=1S/C9H12N2O/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,10H2,1-2H3 |

InChI Key |

JKTQHJKAIBONLQ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity and applications of 4-(dimethylamino)benzaldehyde are best understood by comparing it to other substituted benzaldehydes. Below is a detailed analysis:

4-(Bromomethyl)benzaldehyde

- Structure : Contains a bromomethyl (-CH₂Br) group at the para position.

- Molecular Formula : C₈H₇BrO (MW: 199.05 g/mol).

- Key Differences: The bromomethyl group is electron-withdrawing, reducing the aldehyde's electrophilicity compared to 4-(dimethylamino)benzaldehyde. Higher reactivity in nucleophilic substitution (SN2) reactions due to the labile bromine atom. Safety: Limited toxicological data; requires stringent handling (e.g., eye/skin flushing for 15 minutes upon exposure) .

- Applications : Primarily used in cross-coupling reactions and as a precursor for functionalized aromatics.

4-Nitrobenzaldehyde

- Structure: Features a nitro (-NO₂) group at the para position.

- Key Differences: The nitro group is strongly electron-withdrawing, making the aldehyde more electrophilic. Lower solubility in polar solvents compared to 4-(dimethylamino)benzaldehyde. Applications: Used in explosives and dyes, whereas 4-(dimethylamino)benzaldehyde is favored in medicinal chemistry due to its biocompatibility .

Schiff Base Derivatives

4-(Dimethylamino)benzaldehyde readily forms Schiff bases with amines. For example:

- 4-((4-(Dimethylamino)benzylidene)amino)phenol: Synthesized via condensation with aminophenols. This derivative exhibits antibacterial activity against E. coli and S. aureus at 50 µg/mL, comparable to azithromycin .

- Comparison with Vanillin-Based Schiff Bases: Vanillin (4-hydroxy-3-methoxybenzaldehyde) derivatives show weaker antibacterial activity due to the absence of the electron-donating dimethylamino group, which enhances charge transfer in 4-(dimethylamino)benzaldehyde derivatives .

Azo Dye Derivatives

4-(Dimethylamino)benzaldehyde is a key component in azo dyes. For instance:

- 4-(Dimethylamino)-3-(1-2-(ethylsulfonyl)ethyl)-1-(2-hydroxyethyl)-2-methyl-1-imidazol-5-yl diazenyl benzaldehyde: This azo adduct demonstrates enhanced thermal stability and colorfastness compared to nitro- or chloro-substituted analogs, attributed to the dimethylamino group’s electron-donating effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.